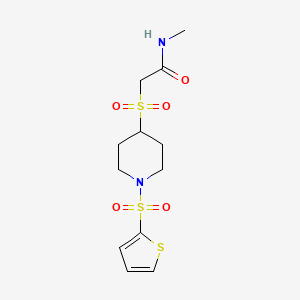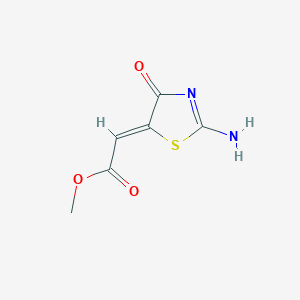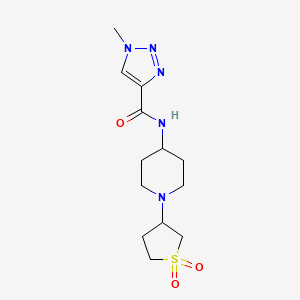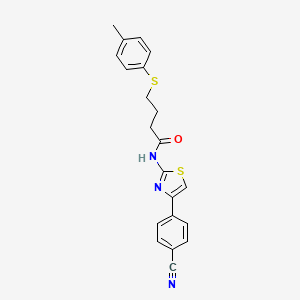![molecular formula C23H26N2O6 B2776730 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide CAS No. 2034240-20-3](/img/structure/B2776730.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole moiety, a hydroxy-phenyl group, and a tetrahydro-2H-pyran ring, making it a unique structure for research and industrial purposes.
作用机制
Mode of Action
It’s possible that the compound interacts with its targets by binding to active sites or allosteric sites, leading to changes in the targets’ function .
Biochemical Pathways
Without identified targets, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structure, it may influence pathways involving similar compounds or related metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would greatly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without more information on the compound’s targets and mode of action, it’s difficult to predict how these factors might affect the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a cyclization reaction of catechol derivatives with formaldehyde.
Introduction of the hydroxy-phenyl group: This step involves the use of phenylboronic acid in a Suzuki coupling reaction.
Formation of the tetrahydro-2H-pyran ring: This can be synthesized via a Prins reaction involving an aldehyde and an alkene.
Oxalamide formation: The final step involves the reaction of the intermediate compounds with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The oxalamide linkage can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
科学研究应用
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and sensors.
相似化合物的比较
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
- 1-benzo[1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-hydroxybenzamide
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide stands out due to its combination of a benzo[d][1,3]dioxole moiety, a hydroxy-phenyl group, and a tetrahydro-2H-pyran ring
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c26-21(24-13-16-6-7-19-20(12-16)31-15-30-19)22(27)25-14-23(28,17-4-2-1-3-5-17)18-8-10-29-11-9-18/h1-7,12,18,28H,8-11,13-15H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGPTHIFSXSWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid](/img/structure/B2776647.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2776653.png)
![1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine](/img/structure/B2776654.png)
![6-Methyl-N-(3-methylphenyl)-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide](/img/structure/B2776655.png)
![3-(4-bromobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2776656.png)




![2-[({4-[1-(hydroxyimino)ethyl]phenyl}amino)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2776665.png)


![4,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxamide](/img/structure/B2776669.png)
